molecular formula C19H14N2O3S B5833408 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid

2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid

Cat. No.: B5833408
M. Wt: 350.4 g/mol
InChI Key: DWMQTUDIZCFHTQ-UHFFFAOYSA-N
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Description

2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid is a complex organic compound that features a naphthalene ring, a benzoic acid moiety, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid typically involves the reaction of 1-naphthoyl chloride with thiourea to form the intermediate 1-naphthoylthiourea. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl ester counterparts, the free carboxylic acid group in this compound allows for different reactivity and potential for forming hydrogen bonds, which can influence its interactions in biological systems and its solubility in various solvents.

Properties

IUPAC Name

2-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(14-10-5-7-12-6-1-2-8-13(12)14)21-19(25)20-16-11-4-3-9-15(16)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMQTUDIZCFHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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